molecular formula C17H16BrNO B5820943 3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

Katalognummer B5820943
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: FNYVZZITGJXFLM-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound used in scientific research. It is also known as BRD7389 and is classified as a small molecule inhibitor.

Wirkmechanismus

BRD7389 binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated transcriptional activation, resulting in the downregulation of the expression of genes involved in various diseases. BRD7389 has also been found to induce apoptosis in cancer cells through the inhibition of BRD4.
Biochemical and Physiological Effects:
BRD7389 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. BRD7389 has also been found to modulate the immune response by regulating the expression of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BRD7389 in lab experiments is its potency and specificity towards BRD4. This makes it an ideal tool for studying the role of BRD4 in various diseases. However, one of the limitations of using BRD7389 is its low solubility in water, which can make it challenging to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of BRD7389 in scientific research. One of the potential applications is in the development of cancer therapies. BRD4 has been found to be overexpressed in several types of cancer, and the inhibition of BRD4 by BRD7389 has shown promising results in preclinical studies. Another potential application is in the treatment of viral infections, such as HIV and influenza. BRD4 has been found to play a crucial role in the replication of these viruses, and the inhibition of BRD4 by BRD7389 has been shown to reduce viral replication. Additionally, the use of BRD7389 in combination with other inhibitors targeting different pathways could provide a more effective treatment for various diseases.
Conclusion:
In conclusion, BRD7389 is a small molecule inhibitor that has been extensively used in scientific research for its potential therapeutic applications. It is a potent inhibitor of BRD4 and has been found to modulate the expression of genes involved in various diseases. BRD7389 has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.

Synthesemethoden

The synthesis of BRD7389 involves the reaction of 3-bromoaniline and 4-methylacetophenone in the presence of a base and a palladium catalyst. The reaction produces the desired product, which is then purified by column chromatography. The yield of the synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

BRD7389 has been extensively used in scientific research for its potential therapeutic applications. It has been found to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression. BRD4 has been implicated in various diseases, including cancer, inflammation, and viral infections. By inhibiting BRD4, BRD7389 can modulate the expression of genes involved in these diseases and potentially provide a therapeutic benefit.

Eigenschaften

IUPAC Name

(E)-3-(3-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-12-6-8-14(9-7-12)17(20)10-13(2)19-16-5-3-4-15(18)11-16/h3-11,19H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYVZZITGJXFLM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.